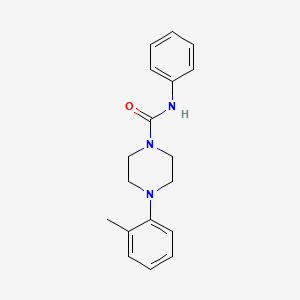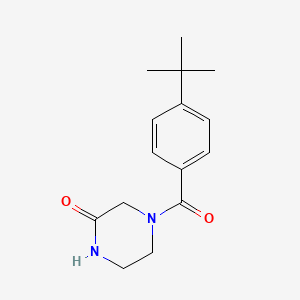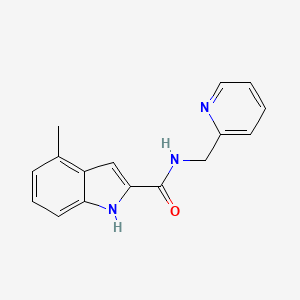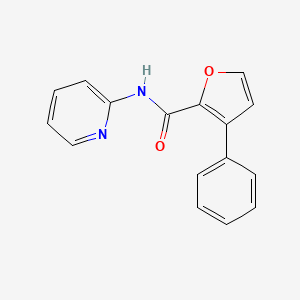
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of neuroscience and pharmacology. MeOPP is a highly potent and selective agonist for the serotonin 5-HT1A receptor, which plays a crucial role in the regulation of mood, anxiety, and stress-related behaviors.
作用機序
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide exerts its pharmacological effects by selectively binding to the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the 5-HT1A receptor has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which play crucial roles in the regulation of mood, anxiety, and stress-related behaviors. 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has been shown to increase the activity of the 5-HT1A receptor, leading to the modulation of neurotransmitter release and subsequent changes in behavior.
Biochemical and Physiological Effects:
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has been shown to exhibit anxiolytic, antidepressant, and neuroprotective effects in various preclinical models. It has been shown to decrease anxiety-like behaviors in the elevated plus maze test and the light/dark box test. It has also been shown to exhibit antidepressant-like effects in the forced swim test and the tail suspension test. 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has also been shown to exhibit neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide is a highly potent and selective agonist for the serotonin 5-HT1A receptor, which makes it suitable for studying the pharmacological effects of 5-HT1A receptor activation. It has been extensively studied in various preclinical models, and its pharmacological effects have been well characterized. However, 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has limited solubility in water, which can make it difficult to administer in some experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several potential future directions for the study of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide. One area of research could focus on the development of new formulations of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide that improve its solubility and bioavailability. Another area of research could focus on the development of new analogs of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide that exhibit improved pharmacological properties. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide in the treatment of various neuropsychiatric disorders.
合成法
The synthesis of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide involves the reaction of 2-methylphenylhydrazine with N-phenylpiperazine-1-carboxamide in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide. The synthesis of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has been optimized to yield high purity and high yields, making it suitable for large-scale production.
科学的研究の応用
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It is a highly potent and selective agonist for the serotonin 5-HT1A receptor, which has been implicated in the regulation of mood, anxiety, and stress-related behaviors. 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has been shown to exhibit anxiolytic, antidepressant, and neuroprotective effects in various preclinical models. It has also been studied for its potential applications in the treatment of various neuropsychiatric disorders, including anxiety disorders, depression, and schizophrenia.
特性
IUPAC Name |
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-7-5-6-10-17(15)20-11-13-21(14-12-20)18(22)19-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPHTMWPOYVCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)







![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)

![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)


